N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide
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Overview
Description
N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a cyano group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,3-dimethylbutanal and ammonia or primary amines under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts (e.g., sodium cyanide) with a suitable leaving group on the piperidine ring.
Attachment of the Carbonyl Group: The carbonyl group is typically introduced through an acylation reaction, using reagents like acyl chlorides or anhydrides.
Formation of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl or cyano groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in aqueous or alcoholic medium for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperidine or phenyl rings.
Reduction: Reduced forms of the carbonyl or cyano groups, such as primary amines or alcohols.
Substitution: Substituted derivatives at the phenyl ring or sulfonamide group.
Scientific Research Applications
Chemistry
In organic synthesis, N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications in diseases such as cancer, inflammation, or neurological disorders.
Industry
In material science, the compound could be used in the design of new materials with specific properties, such as polymers or coatings. Its functional groups allow for strong interactions with other molecules, which can be exploited in the development of advanced materials.
Mechanism of Action
The mechanism by which N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group, carbonyl group, and sulfonamide group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]methanesulfonamide
- N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]ethane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide has a longer alkyl chain in the sulfonamide group, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and biological activity, making it a unique compound for specific applications.
Properties
IUPAC Name |
N-[4-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-4-12-25(23,24)20-15-8-6-14(7-9-15)17(22)21-11-5-10-18(2,3)16(21)13-19/h6-9,16,20H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYAEZFGBWHEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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